molecular formula C9H5N3OS2 B14331758 3-Azido[2,3'-bithiophene]-2'-carbaldehyde CAS No. 106636-16-2

3-Azido[2,3'-bithiophene]-2'-carbaldehyde

Cat. No.: B14331758
CAS No.: 106636-16-2
M. Wt: 235.3 g/mol
InChI Key: LQZIAMIGVHFGKY-UHFFFAOYSA-N
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Description

3-Azido[2,3’-bithiophene]-2’-carbaldehyde is an organic compound that features an azido group attached to a bithiophene structure with a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido[2,3’-bithiophene]-2’-carbaldehyde typically involves the introduction of the azido group to a bithiophene precursor. One common method is the diazotization of an amino-substituted bithiophene followed by azidation using sodium azide. The reaction conditions often include acidic media and controlled temperatures to ensure the stability of the azido group.

Industrial Production Methods

While specific industrial production methods for 3-Azido[2,3’-bithiophene]-2’-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

3-Azido[2,3’-bithiophene]-2’-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper catalyst.

Major Products

    Amines: Formed from the reduction of the azido group.

    Triazoles: Formed from cycloaddition reactions with alkynes.

Scientific Research Applications

3-Azido[2,3’-bithiophene]-2’-carbaldehyde has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.

    Medicinal Chemistry: Explored for its potential as a precursor to biologically active compounds, including those with antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 3-Azido[2,3’-bithiophene]-2’-carbaldehyde largely depends on its chemical transformations. For instance, when reduced to an amine, it can interact with biological targets such as enzymes or receptors. The azido group can also facilitate the formation of triazoles, which are known to interact with various biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    3-Azidocoumarin: Another azido compound with a different core structure.

    3-Azido-1,2,4-triazole: Features an azido group on a triazole ring.

    3-Azido-2-hydroxyindoline: Contains an azido group on an indoline structure.

Uniqueness

3-Azido[2,3’-bithiophene]-2’-carbaldehyde is unique due to its bithiophene core, which imparts specific electronic properties. This makes it particularly useful in materials science applications where such properties are desirable.

Properties

CAS No.

106636-16-2

Molecular Formula

C9H5N3OS2

Molecular Weight

235.3 g/mol

IUPAC Name

3-(3-azidothiophen-2-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H5N3OS2/c10-12-11-7-2-4-15-9(7)6-1-3-14-8(6)5-13/h1-5H

InChI Key

LQZIAMIGVHFGKY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C2=C(C=CS2)N=[N+]=[N-])C=O

Origin of Product

United States

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